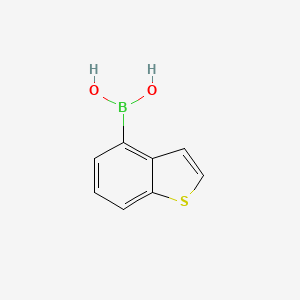

(1-Benzothiophen-4-yl)boronic acid

描述

Historical Context of Boronic Acids in Organic Synthesis and Medicinal Chemistry

The journey of boronic acids from a chemical curiosity to an indispensable tool in synthesis and medicine is a testament to their versatile nature. Initially perceived as potentially toxic, this view has been demystified, and boron-containing compounds are now generally considered non-toxic.

The first synthesis of a boronic acid was reported by Edward Frankland in 1860, who prepared ethylboronic acid. For many years, their applications were limited. However, the 20th and early 21st centuries saw a dramatic expansion in their use, driven by key discoveries. A pivotal moment was the development of the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds using a palladium catalyst. This reaction's reliability and functional group tolerance have made boronic acids essential building blocks in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Beyond cross-coupling reactions, the applications of boronic acids have diversified significantly. Their ability to act as Lewis acids and form reversible covalent complexes with diols, amino acids, and other vicinal Lewis base donors has been exploited in the development of sensors for saccharides and other analytes. This unique binding capability is also utilized in molecular recognition and for the selective transport of molecules across membranes.

Positioning of (1-Benzothiophen-4-yl)boronic acid within Boronic Acid Chemical Space

Unique Reactivity and Structural Considerations of Aryl Boronic Acids

Aryl boronic acids, including this compound, possess a unique set of reactivity and structural features that underpin their widespread use in synthesis.

Reactivity: The reactivity of aryl boronic acids is dominated by the Lewis acidic nature of the boron atom. pharmiweb.com The boron atom in its trigonal planar sp2-hybridized state has a vacant p-orbital, making it electrophilic. wiley-vch.de This allows it to readily undergo transmetalation with a transition metal catalyst, typically palladium, which is a crucial step in cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov The rate and efficiency of this transmetalation step are influenced by the electronic nature of the aryl group. Electron-donating groups on the aromatic ring generally increase the nucleophilicity of the organic group being transferred, while electron-withdrawing groups can have the opposite effect.

In aqueous basic conditions, boronic acids exist in equilibrium with their corresponding anionic tetrahedral boronate species. nih.gov This transformation from a neutral trigonal to an anionic tetrahedral geometry is a key aspect of their reactivity in Suzuki-Miyaura couplings, as the tetrahedral boronate is often the more reactive species in the transmetalation step.

Structural Considerations: The solid-state structure of many aryl boronic acids reveals the formation of hydrogen-bonded dimers or extended networks. wiley-vch.de For instance, the crystal structure of phenylboronic acid shows dimeric units formed through hydrogen bonds between the hydroxyl groups. wiley-vch.de The planarity between the boronic acid group and the aromatic ring can vary depending on the steric hindrance imposed by ortho substituents. wiley-vch.de Significant deviation from coplanarity can affect the electronic communication between the boronic acid moiety and the aryl ring, thereby influencing its reactivity.

The C-B bond in boronic acids is slightly longer than a typical C-C single bond, and the B-O bonds are relatively short and strong. wiley-vch.de These structural parameters are fundamental to the stability and reactivity profile of boronic acids.

Comparison to Other Heteroaryl Boronic Acid Derivatives in Synthetic Utility

The synthetic utility of this compound is best understood when compared to other heteroaryl boronic acid derivatives, such as those derived from furan, thiophene (B33073), pyridine, and indole.

Heteroaryl boronic acids, in general, are crucial reagents for introducing heterocyclic motifs into target molecules. sigmaaldrich.comresearchgate.net However, their stability and reactivity can vary significantly depending on the nature of the heteroaromatic ring.

Comparison with Five-Membered Heterocycles: Compared to furan- and thiophene-boronic acids, benzothiophene (B83047) derivatives offer a more extended and rigid aromatic system. While simple thiophene boronic acids are widely used, the benzofused system in this compound can lead to different electronic properties and potentially altered biological activity in the final products. Research has shown that in some Suzuki-Miyaura couplings, the presence of a sulfur atom alpha to the boronic ester can be beneficial for reactivity. nih.gov

Comparison with Nitrogen-Containing Heterocycles: Pyridine- and indole-boronic acids are common building blocks. However, the nitrogen atom can sometimes complicate reactions by coordinating to the metal catalyst, a phenomenon known as catalyst poisoning. nih.gov Sulfur-containing heterocycles like benzothiophene are generally less prone to this issue, which can be an advantage in certain synthetic contexts. The stability of heteroaryl boronic acids can also be a concern; for example, some pyridylboronic acids are known to be unstable. researchgate.net

Electronic Effects: The electron-donating or -withdrawing nature of the heteroaryl ring system plays a critical role. Electron-rich heteroaryl boronic acids often exhibit higher reactivity in Suzuki-Miyaura couplings compared to their electron-poor counterparts. nih.gov The benzothiophene system, being a sulfur-containing aromatic heterocycle, has distinct electronic characteristics that influence its performance in cross-coupling reactions.

The following interactive table provides a comparative overview of the reactivity of different heteroaryl boronic acids in a representative Suzuki-Miyaura cross-coupling reaction.

| Heteroaryl Boronic Acid/Ester | Reactivity/Yield | Observations | Reference |

| 2-Thiopheneboronic acid | Generally good yields | Often used as a benchmark for reactivity studies. | nih.gov |

| 2-Furanboronic acid | Good yield | Exhibits good reactivity in many coupling reactions. | nih.gov |

| 3-Pyridyl boronic ester | Modest yield | Nitrogen atom can potentially interfere with the catalyst. | nih.gov |

| 4-Pyridyl boronic ester | Modest yield | Similar reactivity to the 3-isomer. | nih.gov |

| Methylpyrazole derivative | Not tolerated | Strong coordination to the catalyst can inhibit the reaction. | nih.gov |

| 5-Pyrimidyl boronic ester | Modest yields | Successful coupling demonstrates utility despite nitrogen presence. | nih.gov |

| Thiazole derivative | Reactivity shut down | Potential for strong catalyst poisoning. | nih.gov |

This comparative analysis highlights that the choice of heteroaryl boronic acid is a critical parameter in planning a synthetic route. This compound, with its unique benzofused sulfur-containing heterocyclic core, offers a valuable alternative to other common heteroaryl boronic acids, enabling the synthesis of novel compounds with potentially distinct properties.

属性

IUPAC Name |

1-benzothiophen-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO2S/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFRBXCMTNBDBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CSC2=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618674 | |

| Record name | 1-Benzothiophen-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177735-30-7 | |

| Record name | 1-Benzothiophen-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-BENZOTHIOPHEN-4-YL)BORONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 1 Benzothiophen 4 Yl Boronic Acid and Its Derivatives

Strategies for the Direct Synthesis of the (1-Benzothiophen-4-yl)boronic acid Moiety

Direct synthesis methods offer a straightforward route to this compound by forming the carbon-boron bond through the reaction of a pre-formed benzothiophene-based organometallic species with a boron electrophile.

Electrophilic Trapping of Arylmetal Intermediates with Borate (B1201080) Esters

A common and effective strategy for synthesizing aryl boronic acids involves the reaction of an arylmetal intermediate with a trialkyl borate. nih.gov This approach is widely used due to the commercial availability of starting materials and the generally high yields. Two primary methods for generating the necessary arylmetal intermediate from a 4-halobenzothiophene precursor are through the formation of a Grignard reagent or by a lithium-halogen exchange reaction.

The formation of a Grignard reagent from an aryl halide, followed by reaction with a trialkyl borate, is a classic method for boronic acid synthesis. nih.govgoogle.com This process involves the insertion of magnesium metal into the carbon-halogen bond of a 4-halobenzothiophene to generate the corresponding 4-benzothienylmagnesium halide. This organomagnesium compound then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired this compound. The reactions are typically conducted in ethereal solvents like tetrahydrofuran (B95107) (THF) at room temperature. google.comgoogle.com

Table 1: Grignard Reagent Approach for this compound Synthesis

| Starting Material | Reagents | Solvent | Product |

| 4-Bromobenzothiophene | 1. Mg, 2. B(OR)₃, 3. H₃O⁺ | THF | This compound |

Data derived from general principles of Grignard reagent formation and reaction with borate esters.

An alternative to the Grignard approach is the use of lithium-halogen exchange, which is often faster and can be performed at very low temperatures, a useful feature for substrates with sensitive functional groups. ethz.chharvard.edu This method typically employs an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), to replace a halogen atom (usually bromine or iodine) on the benzothiophene (B83047) ring with a lithium atom. ethz.chprinceton.edu The resulting 4-lithiobenzothiophene is a potent nucleophile that readily reacts with a trialkyl borate. nih.gov For instance, the reaction of 4-bromobenzothiophene with n-BuLi at -78 °C in THF, followed by the addition of triisopropyl borate, yields the corresponding boronate ester, which upon aqueous workup, gives this compound in a 49% yield. chemicalbook.com

This exchange is a reversible process, with the equilibrium favoring the formation of the more stable organolithium species. princeton.edu The reaction is extremely rapid, which allows for selective metalation even in the presence of other reactive functionalities. harvard.edu

Table 2: Lithium-Halogen Exchange for this compound Synthesis

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

| 4-Bromobenzothiophene | 1. n-BuLi, 2. Triisopropyl borate, 3. H₂O | THF | -78 °C | 49% | chemicalbook.com |

Transition Metal-Catalyzed Borylation of Benzothiophene Precursors

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of organoboron compounds, offering high efficiency and functional group tolerance. rsc.orgresearchgate.net Palladium and iridium catalysts have been particularly successful in the borylation of aryl and heteroaryl compounds.

Palladium-catalyzed borylation, often referred to as the Miyaura borylation, is a versatile method for the synthesis of arylboronates from aryl halides or triflates. researchgate.net This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, a base, and a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂) or bis-boronic acid (BBA). nih.govnih.gov The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronate and regenerate the catalyst. researchgate.net This method is valued for its broad substrate scope and tolerance of various functional groups. nih.gov While specific examples for the synthesis of this compound using this method are not detailed in the provided context, the general applicability to heteroaryl halides makes it a highly relevant and powerful strategy. nih.govnih.gov

Table 3: General Scheme for Palladium-Catalyzed C-X Borylation

| Starting Material | Reagents | Catalyst System | Product |

| 4-Halobenzothiophene | Diboron reagent, Base | Pd catalyst, Ligand | (1-Benzothiophen-4-yl)boronate ester |

Data based on the general principles of Miyaura borylation.

A more atom-economical approach is the direct C-H borylation, which avoids the pre-functionalization required in C-X coupling methods. Iridium-catalyzed C-H borylation has become a prominent method for the synthesis of aromatic organoboron compounds. umich.edu This reaction typically utilizes an iridium catalyst, often in combination with a bipyridine ligand, and a boron source like bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin). nih.govnih.govillinois.edu The regioselectivity of the borylation is primarily governed by steric factors, favoring the functionalization of less hindered C-H bonds. umich.eduillinois.edu This method is highly efficient and tolerates a wide array of functional groups. nih.govnih.gov The application of iridium-catalyzed borylation to thiophenes has been shown to be effective, suggesting its potential for the selective borylation of the benzothiophene core to produce this compound derivatives. nih.govnih.gov The reaction proceeds through a proposed Ir(III)/Ir(V) catalytic cycle. illinois.edu

Table 4: General Scheme for Iridium-Catalyzed C-H Borylation

| Starting Material | Reagents | Catalyst System | Product |

| Benzothiophene | Diboron reagent | Ir catalyst, Ligand | (1-Benzothiophen-4-yl)boronate ester |

Data based on the general principles of iridium-catalyzed C-H borylation.

Nickel-Catalyzed Borylation Approaches

Nickel catalysis has emerged as a cost-effective and highly efficient alternative to palladium-based systems for borylation reactions. upenn.edusemanticscholar.org These methods are particularly advantageous due to nickel's ability to activate otherwise inert C-O and C-Cl bonds, expanding the scope of accessible starting materials. upenn.edu The first nickel-catalyzed pinacolborylation was reported in 2000, utilizing a Ni(dppp)Cl2 catalytic system, which sparked significant interest in using nickel for aryl borylations. semanticscholar.org

Recent advancements include the development of nickel-based catalytic systems for the regiospecific C2–H arylation of benzothiophene, which can be adapted for borylation. epa.govrsc.org For instance, a NiCl2(bpy) catalyst combined with a potent base like LiHMDS in dioxane has proven effective for functionalizing benzothiophenes. rsc.org For the borylation of aryl halides, mixed-ligand systems such as NiCl2(dppp)/dppf, accelerated by zero-valent metals, have successfully facilitated the neopentylglycolborylation of ortho-substituted aryl halides. upenn.edu Furthermore, bench-stable and inexpensive Ni(II) complexes, like NiIICl(1-naphthyl)(PPh3)2/PCy3, have been developed as practical alternatives to air-sensitive Ni(0) catalysts. upenn.edu

A notable strategy involves the decarbonylative borylation of carboxylic acid fluorides. This base-free, nickel-catalyzed approach converts (hetero)aryl carboxylic acid fluorides into the corresponding aryl boronate esters using diboron reagents. nih.gov Mechanistic studies indicate that the diboron reagent undergoes transmetalation with a bisphosphine nickel(aryl)(fluoride) intermediate at a rate significantly faster than the product aryl boronate ester, which drives the reaction forward. nih.gov

Table 1: Examples of Nickel-Catalyzed Borylation Systems

| Catalyst System | Substrate Type | Boron Source | Key Features |

|---|---|---|---|

| NiCl2(bpy) / LiHMDS | Benzothiophenes | Not specified | Regiospecific C-H functionalization. rsc.org |

| NiCl2(dppp) / dppf | Ortho-substituted aryl halides | Neopentylglycolborane | Accelerated by zero-valent metals. upenn.edu |

| Ni(COD)2 / ICy | Arenes and indoles | B2pin2 | Direct C-H borylation without a directing group. semanticscholar.org |

| Ni(COD)2 / PCy3 | Aryl fluorides | B2(nep)2 | Highly chemoselective C-F activation. semanticscholar.org |

| Ni(II)-NHC complex | Aryl sulfoxides | B2(nep)2 | Transformation of aryl sulfoxides to aryl boronates. semanticscholar.org |

Direct Boronylation via Aromatic C-H Functionalization

Direct C-H borylation is a powerful, atom-economical method for synthesizing arylboronic acids that avoids the need for pre-functionalized starting materials like aryl halides. nih.gov This strategy has become a fundamental tool in synthesis due to the versatility of the resulting organoboron compounds. rsc.orgrsc.org Catalytic systems based on iridium, rhodium, and ruthenium are commonly employed for this transformation. nih.govnih.gov

Iridium-catalyzed C-H activation and borylation, in particular, has gained widespread use in both academic and industrial research for its ability to build molecular complexity from simple precursors. rsc.org Typically, these reactions exhibit regioselectivity governed by steric factors, favoring borylation at the least hindered position. rsc.org However, significant research has focused on developing strategies where a directing group on the substrate controls the site of borylation, allowing for selective functionalization of specific C-H bonds. rsc.org For the synthesis of this compound, direct C-H borylation of the benzothiophene core represents a streamlined approach, although regioselectivity can be a challenge that requires careful optimization of catalysts and reaction conditions.

Borylative Cyclization of Alkyne Precursors

An elegant and efficient alternative to the borylation of a pre-formed heterocycle is the borylative cyclization of alkyne precursors. nih.gov This approach constructs the benzothiophene scaffold and installs the carbon-boron bond in a single step. nih.govbohrium.com

One prominent method involves a metal-free, BCl3-induced borylative cyclization of aryl-alkynes that possess an ortho-thioether group (ortho-SMe). nih.gov This electrophilic cyclization process generates a dichloro(heteroaryl)borane intermediate. This intermediate can then be readily converted to a stable and synthetically useful pinacol (B44631) boronate ester or used directly in subsequent cross-coupling reactions. nih.gov This methodology provides a scalable and metal-free pathway to C3-borylated benzothiophenes, which might be difficult to access through other borylation techniques. nih.gov The reaction demonstrates good functional group tolerance and the resulting borylated benzothiophenes are primed for further in-situ functionalization. bohrium.com

Derivatization and Functionalization of this compound

Synthesis of Boronic Esters from this compound

Boronic acids are frequently converted into boronic esters to enhance their stability, modify their reactivity, and improve their handling and purification characteristics. digitellinc.comsciforum.net Boronic esters are less polar than their corresponding acids and are often preferred as intermediates in multi-step syntheses. sciforum.net The synthesis is typically an equilibrium reaction between the boronic acid and an alcohol, most commonly a 1,2- or 1,3-diol. sciforum.netresearchgate.net

The formation of the ester is driven to completion by removing the water generated during the reaction. sciforum.net This can be achieved azeotropically using a Dean-Stark apparatus or by employing dehydrating agents such as calcium hydride (CaH2), magnesium sulfate (B86663) (MgSO4), or molecular sieves. sciforum.netresearchgate.net The choice of solvent often includes toluene (B28343) or THF, and reactions can be performed at room temperature or with heating. sciforum.net

Formation with Diols and Their Stability Considerations

The choice of diol is critical as it dictates the stability and reactivity of the resulting boronic ester. While pinacol is a very common diol used for this purpose, the resulting pinacol boronic esters (Bpin) can be susceptible to hydrolysis and deboronation, which can lead to product loss during aqueous workups or chromatography. digitellinc.comresearchgate.net

The stability of boronic esters is influenced by steric and electronic factors of the diol. digitellinc.com Alkyl substituents on the carbons bearing the hydroxyl groups tend to slow down transesterification but yield thermodynamically more stable boronic esters. researchgate.net For example, esters formed from cis-1,2-diols are generally more stable than those from their trans counterparts. researchgate.net Six-membered ring boronic esters are often thermodynamically more stable than their five-membered analogs. researchgate.net

To address the stability issues of pinacol esters, a variety of other diols have been explored. Boronic esters derived from (1,1'-bicyclohexyl)-1,1'-diol have been shown to possess exceptional hydrolytic stability. researchgate.net Other diols, such as 3,4-diethyl-hexane-3,4-diol (forming Epin esters), have been developed to offer enhanced stability for easier chromatographic purification. digitellinc.com The challenge lies in balancing this enhanced stability with the ability to hydrolyze the ester back to the free boronic acid when needed. digitellinc.com The relative stability can be assessed by monitoring the transesterification of a given boronic ester with other diols. researchgate.netresearchgate.net

Table 2: Comparison of Diols for Boronic Ester Formation

| Diol | Resulting Ester Abbreviation | Key Stability/Reactivity Characteristics |

|---|---|---|

| Pinacol | Bpin | Common, but prone to hydrolysis and deboronation. digitellinc.com |

| (1,1'-bicyclohexyl)-1,1'-diol | - | Forms highly stable boronic esters. researchgate.net |

| 3,4-diethyl-hexane-3,4-diol | Epin | Enhanced stability, aiding in purification but difficult to hydrolyze. digitellinc.com |

| Ethylene Glycol | - | Forms five-membered ring esters, generally less stable than six-membered analogs. researchgate.net |

Protecting Group Strategies for Selective Functionalization

In the synthesis of complex molecules, it is often necessary to temporarily mask the reactive boronic acid functional group to prevent it from participating in undesired side reactions. jocpr.comresearchgate.net This is achieved through the use of protecting groups, which can be selectively installed and later removed under specific, often mild, conditions. jocpr.com

For boronic acids, the most common protecting group strategy involves their conversion to esters with specific diols or to other derivatives like trifluoroborates or amine complexes. researchgate.netgoogle.com The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the orthogonality of its removal. jocpr.com Orthogonal protecting groups can be removed selectively without affecting other protecting groups in the molecule. jocpr.com

For example, 1,8-diaminonaphthalene (B57835) can be used to form a stable adduct with the boronic acid, which shields it from reaction, presumably through delocalization of the nitrogen lone pairs onto the boron atom. google.com This type of protected boronic acid has shown stability to various conditions, including strongly reducing agents like LiAlH4 and basic conditions associated with peptide coupling. google.com The development of robust protecting groups, such as xanthopinacol boronates (Bxpin), which can be removed under mild photoredox conditions, offers excellent orthogonality for complex synthetic sequences. researchgate.net These strategies enable chemists to perform a wider range of chemical transformations on other parts of the (1-Benzothiophen-4-yl) scaffold while the boronic acid moiety remains inert.

Sequential Coupling Reactions Utilizing Boronic Acid/Boronic Ester Differentiation

The differential reactivity between boronic acids and their corresponding esters provides a powerful strategic tool for the controlled, sequential synthesis of complex organic molecules. This chemoselectivity, particularly within the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, allows for the stepwise introduction of different substituents onto a poly-functionalized aromatic scaffold. This approach is highly valuable for the construction of unsymmetrical biaryl and heteroaryl compounds, offering a significant advantage over traditional methods that may lead to mixtures of products.

The underlying principle of this strategy lies in the generally observed higher reactivity of boronic acids compared to their boronic ester counterparts under specific reaction conditions. Boronic acids can readily participate in the transmetalation step of the Suzuki-Miyaura catalytic cycle, while boronic esters, such as the pinacol ester, are often more stable and less reactive, requiring more forcing conditions or specific activators to undergo coupling. This reactivity gap can be exploited to perform a selective coupling at the boronic acid site while leaving the boronic ester moiety intact for a subsequent, distinct coupling reaction.

A general representation of this strategy involves a substrate bearing both a boronic acid and a boronic ester group. In the first step, a selective Suzuki-Miyaura coupling is performed under mild conditions, targeting the more reactive boronic acid. Following this initial coupling, the resulting intermediate, which now bears the newly introduced substituent and the unreacted boronic ester, can be subjected to a second Suzuki-Miyaura coupling. This second step, often requiring a different set of reaction conditions (e.g., a different palladium catalyst, ligand, base, or higher temperature), facilitates the coupling of a second, different aryl or vinyl group at the boronic ester position.

While specific examples detailing the sequential coupling of a this compound/ester derivative are not extensively documented in the reviewed literature, the principles can be applied to this heterocyclic system. For instance, a hypothetical 4,7-diborylated benzothiophene, with a boronic acid at the 4-position and a pinacol boronate ester at the 7-position, could be envisioned as a versatile building block.

A one-pot, two-step palladium-catalyzed borylation/Suzuki cross-coupling reaction utilizing bis(boronic acid) has been demonstrated, which supports the feasibility of such sequential reactions. acs.org In this methodology, an aryl halide is first converted to its boronic acid, which then undergoes an in-situ Suzuki-Miyaura coupling with a different aryl halide. acs.org This concept can be extended to a diborylated system where the two boron moieties have different reactivities.

The following table outlines a representative example of a sequential, one-pot, two-step cross-coupling reaction, illustrating the conditions under which such transformations can be achieved.

Table 1: Representative Sequential One-Pot Borylation and Suzuki-Miyaura Coupling

| Entry | Step 1: Borylation of Aryl Bromide | Step 2: Suzuki-Miyaura Coupling with Aryl Bromide | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Bromotoluene | 2-Bromotoluene | 4-Methyl-2'-methylbiphenyl | 92 |

| 2 | 3-Bromopyridine | 4-Bromotoluene | 3-(p-Tolyl)pyridine | 83 |

Data sourced from a study on one-pot borylation/Suzuki cross-coupling reactions. beilstein-journals.org

This sequential approach allows for the efficient and controlled synthesis of diverse derivatives of this compound. The ability to introduce different substituents in a stepwise manner opens up avenues for creating a wide array of complex molecules with potentially interesting electronic and photophysical properties, which are of significant interest in materials science and medicinal chemistry.

Iii. Catalytic Applications and Mechanistic Insights of 1 Benzothiophen 4 Yl Boronic Acid

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and (1-Benzothiophen-4-yl)boronic acid is a valuable substrate in several palladium-mediated transformations. The Suzuki-Miyaura coupling, in particular, has been widely employed for the formation of carbon-carbon bonds, and the reactivity of this compound in this and other palladium-catalyzed reactions is of significant interest.

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate, is a powerful tool for the synthesis of biaryls and other conjugated systems. This compound serves as an effective coupling partner in these reactions, allowing for the introduction of the benzothiophen-4-yl group onto a wide range of molecular scaffolds.

The choice of ligand in palladium-catalyzed Suzuki-Miyaura reactions is crucial for achieving high efficiency and selectivity, particularly when using heteroaryl boronic acids such as this compound. While specific studies focusing exclusively on this boronic acid are limited, general principles derived from the coupling of other heteroaryl boronic acids can be applied.

Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the rate of both the oxidative addition and reductive elimination steps in the catalytic cycle. For the coupling of heteroaryl boronic acids, which can be prone to decomposition, ligands that promote rapid catalysis are essential. acs.org Monodentate biarylphosphine ligands, such as SPhos, have demonstrated high activity in the Suzuki-Miyaura coupling of various heteroaryl boronic acids, including those derived from furan, thiophene (B33073), and pyrrole. acs.org These ligands are known to stabilize the palladium center and facilitate the cross-coupling of a broad range of substrates, including those that are sterically hindered or electronically deactivated. acs.org

Another class of effective ligands for the coupling of heteroaryl boronic acids are N-heterocyclic carbenes (NHCs). NHC-palladium complexes have shown remarkable activity and stability, enabling the coupling of challenging substrates under mild conditions. While specific examples with this compound are not prevalent in the literature, the general success of NHC ligands in heteroaryl coupling suggests their potential applicability.

The table below summarizes the types of ligands commonly used in Suzuki-Miyaura reactions involving heteroaryl boronic acids and their general effects.

| Ligand Type | Examples | General Effects in Heteroaryl Coupling |

| Monodentate Biarylphosphines | SPhos, XPhos | High catalytic activity, good stability, effective for hindered substrates. acs.org |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | High stability, effective for a broad range of substrates, including aryl chlorides. |

| Diphosphines | dppf | Good for a variety of couplings, but can be less effective for hindered substrates. |

It is important to note that the optimal ligand for a specific Suzuki-Miyaura coupling involving this compound will depend on the nature of the coupling partner and the desired reaction conditions. Empirical screening of ligands is often necessary to identify the most effective catalyst system.

The choice of solvent and the use of additives can have a profound impact on the outcome of Suzuki-Miyaura reactions involving this compound. The solvent influences the solubility of the reactants and catalyst, the rate of the reaction, and in some cases, the selectivity.

A variety of solvents have been successfully employed for Suzuki-Miyaura couplings, ranging from polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) to ethereal solvents such as 1,4-dioxane (B91453) and alcoholic or aqueous mixtures. For heteroaryl boronic acids, the use of aqueous base solutions is common, as the formation of the boronate anion is believed to facilitate the transmetalation step. The viscosity of the solvent can also play a role, with less viscous solvents sometimes leading to faster reaction rates. hes-so.ch

Additives are often used to enhance the efficiency of Suzuki-Miyaura reactions. The base is a critical component, and common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and nature of the base can influence the reaction rate and the stability of the boronic acid. For instance, strong bases can accelerate the reaction but may also promote protodeborylation, a common side reaction with heteroaryl boronic acids.

In some cases, the addition of other substances can be beneficial. For example, the use of trimethyl borate (B1201080) has been shown to enhance the rate of Suzuki-Miyaura cross-couplings of refractory heteroaryl boronic esters, potentially by solubilizing boronate complexes and preventing catalyst deactivation. nih.gov

Detailed Mechanistic Pathways

Non-Palladium Transition Metal Catalysis with this compound

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for the formation of carbon-carbon bonds. These reactions typically involve the coupling of an organoboron reagent, such as a boronic acid, with an organic halide or triflate in the presence of a nickel catalyst and a base. The catalytic cycle is generally understood to proceed through oxidative addition of the organic halide to a Ni(0) species, followed by transmetalation with the boronate and subsequent reductive elimination to afford the cross-coupled product and regenerate the Ni(0) catalyst.

While numerous arylboronic acids are employed in these transformations, specific studies detailing the use of this compound in nickel-catalyzed cross-coupling reactions are not extensively documented. The reactivity of this specific boronic acid would be influenced by the electronic properties of the benzothiophene (B83047) ring system.

A representative table of conditions for nickel-catalyzed cross-coupling reactions with arylboronic acids is provided below.

| Entry | Aryl Halide/Triflate | Nickel Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aryl Bromide | NiCl₂(dppp) | dppp | K₃PO₄ | Toluene (B28343) | 100 | High |

| 2 | Aryl Chloride | Ni(cod)₂ | PCy₃ | K₃PO₄ | Dioxane | 80 | Moderate to High |

| 3 | Aryl Triflate | NiCl₂(dme) | IPr·HCl | K₂CO₃ | THF | 60 | High |

dppp : 1,3-Bis(diphenylphosphino)propane; cod : 1,5-Cyclooctadiene; PCy₃ : Tricyclohexylphosphine; dme : 1,2-Dimethoxyethane; IPr : 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; THF : Tetrahydrofuran.

Rhodium-Catalyzed Additions

Rhodium catalysts are frequently used to mediate the 1,4-conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds, a key method for forming carbon-carbon bonds. The reaction typically involves the transmetalation of the aryl group from the boronic acid to a rhodium(I) complex, which then adds to the electron-deficient alkene. Subsequent protonolysis or hydrolysis releases the product and regenerates a rhodium species that can re-enter the catalytic cycle. The choice of chiral ligands can render these additions enantioselective.

Although a versatile and widely studied reaction for many arylboronic acids, specific examples employing this compound are not readily found in the scientific literature. The performance of this substrate would depend on its ability to undergo efficient transmetalation with the rhodium center.

Below is a general table illustrating conditions for rhodium-catalyzed 1,4-additions.

| Entry | α,β-Unsaturated Substrate | Rhodium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Cyclohexenone | [Rh(acac)(CO)₂] | BINAP | - | Dioxane/H₂O | 100 | High |

| 2 | Chalcone | [Rh(cod)Cl]₂ | (S)-BINAP | - | Toluene | 50 | High (with high ee) |

| 3 | Nitroalkene | [Rh(nbd)₂]BF₄ | Ferriphos | - | THF | RT | High (with high ee) |

acac : Acetylacetonate; BINAP : 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl; nbd : Norbornadiene.

Other Metal-Catalyzed Transformations (e.g., Fe(II), Co(I), Pt(II), Au(III), Au(I))

While palladium, nickel, and rhodium have been the workhorses for boronic acid chemistry, other transition metals have emerged as viable catalysts. Iron, being abundant and less toxic, is an attractive alternative, although iron-catalyzed cross-couplings often require modified boron reagents. Cobalt catalysts have also shown promise in Suzuki-Miyaura type reactions. Platinum and gold catalysts are more commonly associated with other types of transformations but can participate in reactions involving organoboron compounds.

There is a significant lack of specific research on the use of this compound in transformations catalyzed by Fe(II), Co(I), Pt(II), Au(III), or Au(I). The development of such catalytic systems is an ongoing area of research, and the compatibility of this particular boronic acid with these metals remains to be systematically explored.

Organocatalysis and Lewis Acidity of this compound

Arylboronic acids can function as Lewis acid organocatalysts, activating functional groups through the formation of covalent adducts or through non-covalent interactions. Their utility in this context stems from their ability to reversibly interact with hydroxyl groups and other Lewis basic functionalities.

Boronic Acid Catalysis for Functional Group Activation

Boronic acids can activate carboxylic acids and alcohols towards nucleophilic attack. In the case of carboxylic acids, the boronic acid can form an acyloxyboronate intermediate, which is more electrophilic than the parent carboxylic acid. For alcohols, the boronic acid can facilitate their dehydration to form carbocationic intermediates, which can then be trapped by nucleophiles.

The Lewis acidity of this compound, and thus its catalytic activity, would be influenced by the electron-donating or -withdrawing nature of the benzothiophene moiety. However, specific studies quantifying its Lewis acidity or demonstrating its application in this catalytic mode are not available.

Dehydration Reactions Catalyzed by Boronic Acids

Arylboronic acids are effective catalysts for dehydration reactions, such as the formation of imines from aldehydes or ketones and amines, or the conversion of alcohols to alkenes. The mechanism is believed to involve the formation of a boronate ester intermediate, which facilitates the elimination of water.

While this is a general property of boronic acids, the catalytic efficiency of this compound in dehydration reactions has not been specifically reported.

A general scheme for boronic acid-catalyzed amidation is presented below, a process that relies on the dehydration of a carboxylic acid and an amine.

| Carboxylic Acid | Amine | Boronic Acid Catalyst | Conditions | Product |

| R-COOH | R'-NH₂ | Ar-B(OH)₂ | Heat, azeotropic removal of water | R-CONHR' |

Carbonyl Condensation Reactions

Boronic acids can catalyze carbonyl condensation reactions, such as the aldol (B89426) or Knoevenagel condensations. In these reactions, the boronic acid can act as a Lewis acid to activate the carbonyl electrophile, or it can facilitate the formation of an enolate or enol-like nucleophile.

The potential for this compound to act as a catalyst in these fundamental C-C bond-forming reactions is plausible but remains an underexplored area of research.

Iv. Advanced Applications in Medicinal Chemistry and Chemical Biology

(1-Benzothiophen-4-yl)boronic acid as a Building Block in Drug Discovery

The utility of this compound in drug discovery is anchored in its capacity to serve as a versatile starting material for the synthesis of more complex molecules. nih.govenamine.net The benzothiophene (B83047) core is a recognized pharmacophore present in numerous biologically active compounds, while the boronic acid group offers a reactive handle for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. enamine.netwikipedia.org This allows for the strategic introduction of diverse substituents to explore and optimize interactions with biological targets.

Design and Synthesis of Boron-Containing Heterocyclic Therapeutic Agents

This compound is a key precursor in the generation of a wide array of boron-containing heterocyclic compounds. researchgate.net The synthesis of these novel scaffolds is a cornerstone of modern medicinal chemistry, aiming to produce molecules with improved pharmacological profiles. nih.govresearchgate.net For instance, derivatives of this boronic acid can be prepared through reactions that modify either the benzothiophene ring or the boronic acid group, leading to compounds with potential applications in various therapeutic areas. aablocks.com A general synthetic route to this compound itself involves the reaction of 4-bromobenzo[b]thiophene (B1340190) with triisopropyl borate (B1201080) and n-butyllithium in tetrahydrofuran (B95107) (THF) at low temperatures. chemicalbook.com

The ability to generate libraries of related compounds from a single precursor is a significant advantage in drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). enamine.netaablocks.com

Development of Enzyme Inhibitors (e.g., β-Lactamase Inhibitors)

A particularly fruitful application of boronic acid-containing compounds is in the development of enzyme inhibitors. wikipedia.org Boronic acids are known to be effective transition-state analog inhibitors for a variety of enzymes, including serine proteases and β-lactamases. wikipedia.orgontosight.ainih.gov The development of β-lactamase inhibitors is a critical strategy to combat bacterial resistance to β-lactam antibiotics. wikipedia.orgmdpi.com

While direct studies on this compound as a β-lactamase inhibitor are not extensively documented in the provided results, a closely related compound, 4,7-dichloro-1-benzothien-2-yl sulfonylaminomethyl boronic acid (DSABA) , has been identified as the first boronic acid-based inhibitor of class D β-lactamases. nih.gov DSABA also demonstrated inhibitory activity against class A and C β-lactamases and was shown to work synergistically with the antibiotic imipenem (B608078) against Acinetobacter baumannii. nih.gov This highlights the potential of the benzothiophene scaffold in the design of broad-spectrum β-lactamase inhibitors. Boronic acid transition state inhibitors (BATSIs) represent a promising class of compounds to restore the efficacy of β-lactams. frontiersin.orgmdpi.com

The inhibitory action of boronic acids stems from their ability to form a reversible covalent bond with the catalytic serine residue present in the active site of many enzymes, such as β-lactamases. nih.govnih.govmdpi.com The boron atom acts as a Lewis acid, accepting a pair of electrons from the hydroxyl group of the serine residue to form a tetrahedral boronate adduct. mdpi.com This adduct mimics the high-energy tetrahedral intermediate formed during the natural enzymatic reaction (e.g., the hydrolysis of a β-lactam ring), but is more stable, thus effectively blocking the enzyme's catalytic activity. mdpi.comnih.gov The stability and geometry of this boronate complex are influenced by the substituents on the boronic acid, which can be tailored to enhance binding affinity and selectivity for the target enzyme. nih.gov

Anticancer and Antimicrobial Research

The benzothiophene nucleus is a common feature in many compounds with demonstrated anticancer and antimicrobial properties. mdpi.comnih.gov While specific studies focusing solely on the anticancer or antimicrobial activity of this compound are limited in the search results, the broader class of benzothiazole (B30560) and related heterocyclic derivatives has shown significant promise. nih.gov For example, various benzothiazole derivatives have exhibited cytotoxic activity against a range of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. nih.gov The thiadiazole ring system, structurally related to benzothiophene, has also been incorporated into compounds with potent anticancer effects. nih.gov

In the antimicrobial sphere, the development of boronic acid-based agents is an active area of research. mdpi.com For instance, benzoxaboroles, which are structurally related to benzothiophene boronic acids, have yielded antifungal agents like tavaborole. mdpi.commdpi.com Furthermore, some boronic acid derivatives have shown activity against biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa, suggesting a potential role in combating chronic infections. frontiersin.orgnih.gov

Integration into Peptide-Boronic Acid Structures

The incorporation of boronic acids into peptide structures has proven to be a powerful strategy for creating highly potent and selective enzyme inhibitors. researchgate.netnih.govnih.gov Peptides provide a scaffold that can be tailored for specific recognition of enzyme active sites, while the boronic acid serves as the "warhead" that covalently interacts with catalytic residues. researchgate.netgoogle.com This approach has led to the development of successful drugs, such as the proteasome inhibitor bortezomib. nih.govwikipedia.org

Chemical Biology Probes and Bioconjugation Strategies

Boronic acids are increasingly utilized as tools in chemical biology for the development of probes and for bioconjugation. nih.gov Their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, such as those found in carbohydrates, makes them valuable for creating sensors for saccharides and for targeting glycosylated proteins. wikipedia.orgnih.gov This interaction can be exploited for applications like selective cell labeling, affinity chromatography, and the controlled release of therapeutic agents. nih.gov

The benzothiophene scaffold of this compound could potentially be functionalized with fluorophores or other reporter groups to create chemical probes for studying biological systems. Furthermore, its boronic acid group could be used to attach it to biomolecules through diol-containing linkers, enabling a variety of bioconjugation strategies. nih.gov

Functionalization of Biomolecules (e.g., RNA) via Cross-Coupling

The precise chemical modification of biomolecules is a cornerstone of chemical biology, enabling detailed studies of their function and the development of novel diagnostics and therapeutics. This compound is a valuable tool in this field, particularly for the functionalization of ribonucleic acid (RNA) using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.

This powerful carbon-carbon bond-forming reaction allows for the introduction of the benzothiophene moiety onto an RNA strand, typically at a site that has been pre-modified with a halogenated nucleobase. The reaction generally proceeds in the presence of a palladium catalyst, a base, and a suitable solvent system that preserves the integrity of the RNA molecule. While specific literature detailing the use of this compound for RNA functionalization is not abundant, the established principles of Suzuki-Miyaura coupling reactions on RNA are applicable. ias.ac.in The benzothiophene group, once attached, can serve as a molecular probe or as a pharmacophore for targeted interactions.

Reversible Covalent Interactions with Biological Targets

A key feature of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are present in various biological molecules, including sugars and certain protein residues. nih.govnih.gov This property makes this compound an attractive scaffold for designing reversible covalent inhibitors. nih.govnih.gov The boronic acid group can interact with nucleophilic residues like serine, threonine, or lysine (B10760008) in a protein's active site, forming a stable but reversible adduct. nih.govenamine.net

This reversible covalent mechanism can offer advantages over irreversible inhibitors by potentially reducing off-target toxicity. nih.gov The benzothiophene portion of the molecule provides a rigid aromatic structure that can participate in additional non-covalent interactions, such as hydrophobic and π-stacking interactions, within the target's binding pocket, thereby enhancing both potency and selectivity. nih.gov This combined mode of binding has been successfully applied in the development of inhibitors for various enzymes, including serine proteases. nih.gov

Structure-Activity Relationship Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For derivatives of this compound, these studies involve systematically modifying the benzothiophene ring to understand how these changes affect biological activity. dntb.gov.uarsc.org Researchers have synthesized and evaluated series of benzothiophene derivatives to probe the effects of substituent size, position, and electronic properties on target engagement. ias.ac.innih.gov

For example, SAR studies on benzothiophene derivatives have shown that the introduction of different functional groups can significantly impact their inhibitory potency against specific protein kinases or their antimicrobial activity. ias.ac.inrsc.org These investigations provide a rationale for the observed activity and guide the design of next-generation compounds with improved efficacy and selectivity. frontiersin.orgresearchgate.net

The following interactive table presents data from a study on 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, which share the core benzothiophene structure, as inhibitors of the protein kinase DYRK1A. This illustrates how modifications to the core scaffold influence inhibitory activity.

Table 1: Structure-Activity Relationship of Benzothiophene Derivatives as DYRK1A Inhibitors

| Compound | R | IC₅₀ (nM) for DYRK1A |

|---|---|---|

| 4e | OMe | 52 |

| 4i | OH | 116 |

| 4j | OH | 35 |

| 4k | OH | 35 |

Data sourced from a study on 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, which demonstrates the impact of substituents on the benzothiophene scaffold on inhibitory potency. rsc.org

This data highlights how subtle changes to the substituents on the benzothiophene core can lead to significant differences in biological activity, a key principle in medicinal chemistry. rsc.org

V. Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for (1-Benzothiophen-4-yl)boronic acid Transformations

The transformation of this compound, primarily through cross-coupling reactions, is central to its utility. Future research is focused on developing more efficient, selective, and sustainable catalytic systems.

Palladium-based catalysts remain a cornerstone for reactions like the Suzuki-Miyaura coupling, which is instrumental in creating carbon-carbon bonds. chemrxiv.org Research has demonstrated the use of palladium(II) catalysts in the synthesis of complex derivatives like dibenzothiophenes through the cleavage of both C-H and C-S bonds. researchgate.net The evolution of manufacturing processes for key benzothiophene (B83047) building blocks highlights the drive to reduce catalyst costs and improve practicality for large-scale synthesis. colab.ws

Beyond palladium, there is growing interest in alternative transition-metal catalysts. Copper-catalyzed systems, for example, are used in Chan-Lam coupling to form carbon-nitrogen bonds, offering a different avenue for functionalizing the benzothiophene scaffold. chemrxiv.org

A significant emerging area is the development of metal-free catalytic systems. One such approach involves the use of strong boron electrophiles like boron trichloride (B1173362) (BCl₃) to induce borylative cyclization. nih.gov This method allows for the formation of the benzothiophene scaffold and the carbon-boron bond in a single step without a transition metal, presenting a more atom-economical and potentially less toxic route to borylated heterocycles. nih.govnih.gov

Exploration of New Synthetic Pathways for Benzothiophene-Boronic Acid Scaffolds

While transformations of this compound are important, so too is the innovation in its initial synthesis and the creation of related scaffolds. Researchers are moving beyond traditional methods to devise more efficient and versatile synthetic strategies.

One area of development involves re-evaluating the entire synthetic strategy, for instance, by shifting from a thiophene-construction approach to a benzene-ring formation strategy to meet the demands of purity and scalability for industrial applications. colab.ws Another innovative, metal-free approach uses BCl₃-induced borylative cyclization of ortho-alkynyl-thioanisoles to directly produce C3-borylated benzothiophenes. nih.gov This method is scalable and provides access to derivatives that may be difficult to obtain through other borylation techniques. nih.gov

Modular approaches are also gaining traction, allowing for the creation of diverse libraries of benzothiophene-based materials. researchgate.net For example, a combination of a transition-metal-free Pummerer CH-CH-type cross-coupling and a Newman-Kwart reaction has been used to deliver a range of unsymmetrical colab.wsbenzothieno[3,2-b]benzothiophene (BTBT) scaffolds from readily available components. researchgate.net Such methods that allow for the construction of the heterocyclic core and the installation of the boronic acid group in a single pot are highly desirable for their efficiency. nih.gov

Advanced Applications in Materials Science and Optoelectronics

The unique electronic and structural properties of the benzothiophene unit make it a privileged scaffold in materials science, particularly for organic electronics. researchgate.netresearchgate.net The boronic acid functionality serves as a versatile chemical handle for incorporating this scaffold into larger, functional molecules. researchgate.net Derivatives of benzothiophene are key components in the development of organic semiconductors and other functional materials. researchgate.netresearchgate.net

A particularly exciting frontier is the use of this compound to construct π-conjugated systems with advanced photophysical properties, such as Aggregation-Induced Emission (AIE). researchgate.net AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. bohrium.comresearchgate.net This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect, where fluorescence is diminished in the aggregated state. nih.govnih.gov

The primary mechanism behind AIE is the restriction of intramolecular motions (RIM). researchgate.netnih.gov In dilute solutions, molecules with freely rotating parts, like phenyl rings, can dissipate absorbed energy through non-radiative pathways (e.g., vibrations and rotations), resulting in weak or no fluorescence. nih.govmdpi.com When these molecules aggregate, the steric hindrance prevents these intramolecular motions, closing the non-radiative decay channels and forcing the excited state to decay radiatively, thus "turning on" the fluorescence. nih.govnih.gov

The benzothiophene scaffold is well-suited for designing AIE-active materials (AIEgens). Its rigid, planar structure can be combined with rotatable groups. This compound is an ideal building block for this purpose, enabling its incorporation into larger structures, such as those containing tetraphenylethylene—a classic AIEgen core—via Suzuki coupling. researchgate.netmdpi.com The resulting π-conjugated systems benefit from the electron-rich nature of the benzothiophene unit and the propeller-like structure that promotes AIE by preventing close π–π stacking while restricting intramolecular rotation in the aggregated state. nih.govrsc.org These AIE-active materials are of great interest for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging. bohrium.comnih.gov

Computational and Theoretical Studies of this compound Reactivity and Mechanism

To complement experimental work, computational and theoretical studies are becoming indispensable for understanding the reactivity, electronic properties, and reaction mechanisms of boronic acids and their derivatives.

Density Functional Theory (DFT) is a powerful tool used to investigate these systems. For instance, DFT calculations using hybrid functionals like B3LYP have been employed to study the geometry and binding affinity of complex boronic acid derivatives within the active sites of enzymes. researchgate.net Such studies can provide insights into the interactions that govern biological activity and guide the design of new therapeutic agents. nih.gov Theoretical calculations are also used to corroborate experimental findings in materials science, such as confirming the presence of intramolecular charge transfer interactions in novel π-conjugated systems. rsc.org

However, the predictive power of computational models has its limits. For example, standard in silico models have been found to be of little value in accurately predicting the mutagenicity of boronic acids in the Ames assay, indicating a need for more refined models and a deeper mechanistic understanding. researchgate.net Despite these challenges, computational chemistry continues to be a critical area of research for predicting the properties of new benzothiophene-based materials and for elucidating the mechanisms of the novel catalytic transformations used to synthesize them.

常见问题

Q. What are the primary synthetic strategies for preparing (1-Benzothiophen-4-yl)boronic acid and its derivatives for research use?

- Methodological Answer: The synthesis of aromatic boronic acids like this compound typically involves palladium-catalyzed cross-coupling reactions (e.g., Miyaura borylation) or directed ortho-metalation followed by trapping with boronating agents. For complex derivatives, prodrug approaches are often employed, where boronic esters (e.g., pinacol esters) are synthesized first to avoid purification challenges associated with free boronic acids. Post-synthetic modifications, such as ester-to-acid hydrolysis under mild acidic conditions, yield the final product . For peptide-boronic acid conjugates, protocols involving on-plate derivatization with diols (e.g., 2,5-dihydroxybenzoic acid) enable efficient MALDI-MS analysis, minimizing boroxine formation .

Q. How can researchers characterize the interaction between this compound and diol-containing biomolecules?

- Methodological Answer: Surface plasmon resonance (SPR) spectroscopy using boronic acid-functionalized substrates (e.g., carboxymethyl dextran-coated gold surfaces) allows real-time monitoring of binding kinetics with glycoproteins or saccharides. Buffer optimization (e.g., using borate buffers at pH ≥ 8.5) enhances selectivity by suppressing non-specific interactions. Competitive assays with redox-active polymers or fluorescence-based displacement strategies (e.g., pyrene-appended boronic acid receptors) can quantify binding affinities under physiological conditions .

Q. What analytical techniques are recommended for quantifying trace impurities in this compound samples?

- Methodological Answer: Highly sensitive LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is preferred for detecting underivatized boronic acid impurities at sub-ppm levels. Method validation should adhere to ICH guidelines, including linearity (1–1000 ppb), repeatability (RSD < 5%), and robustness testing against pH and column temperature variations. Derivatization-free protocols reduce sample preparation complexity and improve throughput .

Advanced Research Questions

Q. How can experimental parameters be optimized to minimize non-specific interactions when using this compound in glycoprotein capture studies?

- Methodological Answer: Secondary interactions (e.g., hydrophobic or electrostatic forces) can be mitigated by adjusting buffer ionic strength and pH. For example, phosphate-buffered saline (PBS) at pH 7.4 reduces non-specific binding compared to low-ionic-strength buffers. Incorporating zwitterionic additives (e.g., CHAPS) or using truncated dextran matrices in SPR systems further enhances selectivity. Systematic comparisons with non-glycosylated protein controls (e.g., RNase A vs. RNase B) help identify and correct for interference .

Q. What computational approaches are effective in predicting the binding affinity of this compound analogs with biological targets?

- Methodological Answer: Machine learning-driven workflows combining QSAR descriptor extraction (e.g., Mordred library) and k-means clustering enable substrate selection from large boronic acid libraries. Principal Component Analysis (PCA) of 1,357 molecular descriptors identifies chemically diverse analogs, while molecular docking simulations (e.g., AutoDock Vina) predict binding modes to targets like proteasomes or bacterial enzymes. Validation via in vitro assays (e.g., fluorescence polarization) confirms computational predictions .

Q. What methodologies address boroxine trimerization challenges during mass spectrometric analysis of this compound derivatives?

- Methodological Answer: Derivatization with diols (e.g., 2,3-butanedione) converts boronic acids to cyclic esters, preventing dehydration/trimerization during MALDI-MS. On-plate esterification using 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent simplifies workflow and improves signal clarity. For branched peptides, tandem MS/MS with collision-induced dissociation (CID) enables sequencing despite multiple boronic acid moieties .

Q. How can researchers resolve contradictory data in thermal stability studies of this compound derivatives?

- Methodological Answer: Thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) distinguishes oxidative degradation from inherent thermal decomposition. Correlating degradation pathways with substituent effects (e.g., electron-withdrawing groups enhancing stability) clarifies structure-property relationships. Complementary differential scanning calorimetry (DSC) identifies phase transitions and validates TGA findings .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in boronic acid-diol binding studies under varying pH conditions?

- Methodological Answer: The apparent binding affinity of boronic acids to diols is pH-dependent due to the pKa shift upon ester formation. Conflicting results often arise from inadequate buffer selection or failure to account for boronate anion formation. Titration experiments with pH-sensitive fluorescent reporters (e.g., Alizarin Red S) quantify binding constants across pH gradients, while NMR spectroscopy (¹¹B or ¹H) resolves speciation changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。